2,6-Diamino(113C)hexanoic acid;dihydrochloride
Overview
Description
2,6-Diamino(113C)hexanoic acid;dihydrochloride, also known as DCHA, is an important chemical compound that has been widely used in scientific research. This compound is a derivative of lysine, which is an essential amino acid that plays a crucial role in protein synthesis. DCHA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Scientific Research Applications
Overview of Research Applications
The scientific investigations into 2,6-Diamino(113C)hexanoic acid; dihydrochloride and related compounds have explored their roles across various domains, including pharmacological, environmental, and material science fields. These studies aim to understand the compound's properties, potential applications, and implications for health and technology.
Pharmacological and Health-Related Research
Research into phenolic acids like Chlorogenic Acid (CGA) and their derivatives has revealed significant pharmacological benefits, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Chlorogenic Acid, closely related to the structure of 2,6-Diamino(113C)hexanoic acid; dihydrochloride, demonstrates the compound's potential for treating metabolic syndrome and associated disorders (Naveed et al., 2018). Another study highlighted the dual role of Chlorogenic Acid as both a food additive and a nutraceutical, further emphasizing the compound's versatility in contributing to health and food preservation (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental and Agricultural Applications
In the environmental sector, studies on the sorption of phenoxy herbicides to soil and organic matter, such as those involving 2,4-Dichlorophenoxyacetic acid (2,4-D), offer insights into managing agricultural chemicals and mitigating their environmental impact. The research on the interactions between these herbicides and various environmental components helps develop strategies for safer chemical use in agriculture (Werner, Garratt, & Pigott, 2012).
Material Science and Industrial Applications
From a materials science perspective, hexanoic acid, a compound with a functional group similar to 2,6-Diamino(113C)hexanoic acid; dihydrochloride, has been studied for its potential as a priming agent in plant resistance. This research underscores the compound's applicability in enhancing plant defense mechanisms against pathogens, offering a natural and environmentally friendly approach to crop protection (Aranega-Bou et al., 2014).
properties
IUPAC Name |
2,6-diamino(113C)hexanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i6+1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-SNHBFGBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)CC([13C](=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583850 | |
Record name | (1-~13~C)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
202326-50-9 | |
Record name | (1-~13~C)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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